eNOS Inhibition: Sub-Micromolar Activity vs. Unsaturated Pim-1 Analog
4-((2-Oxoindolin-3-yl)methyl)benzoic acid demonstrates significant inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. This activity starkly contrasts with its closest structural analog, (E)-4-((2-oxoindolin-3-ylidene)methyl)benzoic acid, which was identified as a fragment hit for Pim-1 kinase and does not possess this eNOS inhibitory profile [2].
| Evidence Dimension | Inhibition of human eNOS (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | (E)-4-((2-oxoindolin-3-ylidene)methyl)benzoic acid |
| Quantified Difference | No activity reported for this target; target selectivity shifts from eNOS to Pim-1 kinase |
| Conditions | Inhibition of human eNOS expressed in insect SF9 cells after 1 hour [1] |
Why This Matters
This differentiation is critical for researchers studying eNOS-related pathways or seeking a chemical probe for nitric oxide biology, as the unsaturated analog would be an inappropriate choice.
- [1] BindingDB. BDBM50372207 (CHEMBL272708): IC50 180 nM for human eNOS. Affinity Data: IC50 180 nM. View Source
- [2] Heyder L, et al. Pose, duplicate, then elaborate: Steps towards increased affinity for inhibitors targeting the specificity surface of the Pim-1 kinase. Eur J Med Chem. 2023;245:114914. View Source
